9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole
Overview
Description
The compound is a derivative of carbazole, which is a heterocyclic organic compound. It has a boronate ester group, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
Boronate esters are often used in Suzuki-Miyaura cross-coupling reactions. They can also undergo hydroboration reactions with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Boronate esters are typically solid at room temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis of Fluorescent Probes
The compound has been used in the synthesis of novel near-infrared indole carbazole borate fluorescent probes, indicating its potential in creating advanced fluorescence imaging tools (Shen You-min, 2014).
Electron Donors in Organic Electronics
The compound serves as a key electron donor in the synthesis of organic electron-donors derived from carbazole, showcasing its role in the development of organic electronic materials (Elham N. Bifari & R. El-Shishtawy, 2021).
Polymer Synthesis
Utilized in the synthesis of fully conjugated copolymers, indicating its utility in creating new polymeric materials with potential applications in various fields including materials science (M. Grigoras & N. Antonoaia, 2005).
Optical and Electrochemical Properties
High-Molecular-Weight Polymers
The compound has been instrumental in improving the solubility and molecular weight of carbazole polymers, which are critical for their optical and electrochemical applications (Yaqin Fu & Zhishan Bo, 2005).
Conjugated Polymers with Luminescent Properties
It has been used in the preparation of highly luminescent conjugated polymers, demonstrating its significance in the field of photoluminescent materials (Yu Zhu et al., 2007).
Crystal Structure and Theoretical Studies
Crystal Structure Analysis
Studies have been conducted to understand the crystal structure of related compounds, providing insights into the molecular configurations and potential applications of these materials (T. Liao et al., 2022).
Density Functional Theory (DFT) Studies
DFT studies have been performed on similar compounds to calculate their molecular structure, which is essential for predicting their reactivity and interactions in various applications (P.-Y. Huang et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BNO2/c1-24(2)25(3,4)29-26(28-24)19-14-15-23-21(16-19)20-12-8-9-13-22(20)27(23)17-18-10-6-5-7-11-18/h5-16H,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWJZMUSYJMTOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139967 | |
Record name | 9-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801139967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole | |
CAS RN |
1357387-29-1 | |
Record name | 9-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357387-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801139967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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